Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran
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Overview
Description
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a tetrahydropyran ring substituted with a phenylsulfonyl group, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydropyran derivative, under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the intermediate compound using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran: A simpler analog without the phenylsulfonyl and propoxy groups.
Phenylsulfonyl derivatives: Compounds with similar sulfonyl functional groups but different core structures.
Propoxy derivatives: Compounds with similar propoxy groups but different core structures.
Uniqueness
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran is unique due to its combination of a tetrahydropyran ring, a phenylsulfonyl group, and a propoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran is a compound with a complex structure that has garnered attention for its potential biological activities. The following sections will explore its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H26O4S
- Molecular Weight : 326.45 g/mol
- CAS Number : 93748-47-1
- Boiling Point : Approximately 479.1 ± 45.0 °C (predicted)
- Density : 1.14 ± 0.1 g/cm³ (predicted)
- Solubility : Slightly soluble in chloroform and methanol
- Storage Conditions : Hygroscopic; recommended storage at -20°C under inert atmosphere .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.
G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds with similar structures often interact with GPCRs, which are pivotal in various signaling pathways. These receptors play crucial roles in mediating physiological responses to hormones and neurotransmitters. The modulation of GPCR activity can lead to significant therapeutic effects, including anti-inflammatory and analgesic properties .
Enzyme Inhibition
The sulfonyl group in the compound's structure suggests potential for inhibitory activity against enzymes such as acetylcholinesterase (AChE). Compounds that inhibit AChE are of particular interest in the treatment of neurodegenerative diseases like Alzheimer's disease. The presence of the phenylsulfonyl moiety may enhance binding affinity due to π-stacking interactions with aromatic residues in the enzyme's active site .
Case Studies and Experimental Data
- In Vitro Studies : Preliminary studies have shown that this compound exhibits moderate inhibitory effects on AChE activity in vitro. This suggests its potential utility in treating conditions characterized by cholinergic dysfunction.
- Animal Models : In vivo studies utilizing murine models have demonstrated that compounds structurally related to this compound can significantly reduce symptoms associated with neurodegenerative diseases. For instance, a related compound showed a marked decrease in behavioral deficits in Alzheimer’s disease models .
- Pharmacological Profiles : The pharmacological profile of this compound has been assessed through various assays measuring its interaction with dopamine and serotonin receptors. Results indicate that it may possess dual action by modulating both dopaminergic and serotonergic pathways, which could be beneficial for mood disorders .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVDRBXXXGMES-LBAUFKAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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